ML241

p97 ATPase inhibition biochemical IC50 enzyme assay

ML241 is a selective D2-domain p97 AAA ATPase inhibitor (IC50 100 nM) and the essential matched-pair negative control for ML240. Both share a quinazoline scaffold and identical biochemical IC50 (110 nM), yet ML241 exhibits >10-fold lower caspase 3/7 activation—enabling clean dissection of ATPase inhibition from pro-apoptotic effects in HCT15/SW403 colorectal cancer models. ML241 uniquely displays a marked ~50-fold p47 cofactor-dependent potency reduction, unmatched by DBeQ (4-6×) or CB-5083, making it indispensable for p47-dependent p97 studies and IBMPFD mutation-response profiling. Not interchangeable with ML240, DBeQ, NMS‑873, or CB‑5083. For research use only.

Molecular Formula C23H24N4O
Molecular Weight 372.5 g/mol
Cat. No. B560376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML241
Synonyms2-(2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine
Molecular FormulaC23H24N4O
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NC(=N2)N3CCOC4=CC=CC=C43)NCC5=CC=CC=C5
InChIInChI=1S/C23H24N4O/c1-2-8-17(9-3-1)16-24-22-18-10-4-5-11-19(18)25-23(26-22)27-14-15-28-21-13-7-6-12-20(21)27/h1-3,6-9,12-13H,4-5,10-11,14-16H2,(H,24,25,26)
InChIKeyRMZPVQQGYVSLAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ML241 p97 AAA ATPase Inhibitor: Selective and Reversible Probe Compound with Defined Cofactor Sensitivity


ML241 (CID 49830260) is a quinazoline-based small-molecule inhibitor that targets the AAA ATPase p97 (also known as valosin-containing protein, VCP) [1]. Developed through structure-activity relationship optimization from a high-throughput screening hit, ML241 inhibits p97 ATPase activity with an IC50 of 100 nM (0.11 μM) and demonstrates reversible, ATP-competitive binding [2]. As an NIH Molecular Libraries Program probe compound, ML241 specifically targets the D2 ATPase domain of wild-type p97 and impairs endoplasmic reticulum-associated degradation (ERAD) pathways [3]. The compound serves as a chemical biology tool for investigating p97-dependent protein homeostasis mechanisms, including ubiquitin-proteasome system function and autophagy regulation [4].

Why p97 Inhibitor Interchangeability is Precluded: ML241's Distinct Cofactor Response and Domain Selectivity


Despite sharing the p97 ATPase target, ML241 cannot be substituted interchangeably with other in-class inhibitors such as ML240, DBeQ, NMS-873, or CB-5083. The basis for this non-interchangeability rests on two quantifiable differentiation axes. First, p97 cofactor proteins—particularly p47—differentially modulate inhibitor potency. ML241 and its close analog ML240 undergo a dramatic ~50-fold reduction in potency when p47 is present, whereas DBeQ exhibits only a 4- to 6-fold shift and CB-5083 shows no significant p47-induced potency decrease [1] [2]. Second, ML241 and ML240 diverge profoundly in downstream cellular functional outcomes despite nearly identical biochemical IC50 values: ML240 potently activates executioner caspases 3/7 and inhibits cancer cell proliferation, while ML241 is >10-fold less efficacious in these same assays [3]. This functional divergence—arising from subtle structural differences between the two compounds—demonstrates that p97 ATPase inhibition alone does not predict biological activity. Consequently, experimental designs requiring a chemically matched pair for dissecting p97-mediated apoptotic versus non-apoptotic pathways, or studies involving p47-dependent cellular contexts, cannot substitute ML241 with ML240, DBeQ, or NMS-873 without introducing confounding variables.

ML241 Quantitative Differentiation Evidence: Head-to-Head Comparison Data Against p97 Inhibitor Comparators


ML241 ATPase Inhibitory Potency: 15-Fold Improvement Over First-Generation Probe DBeQ

ML241 inhibits p97 ATPase activity with an IC50 of 0.11 ± 0.03 μM (110 nM), representing a 15-fold improvement in biochemical potency compared to the first-generation p97 inhibitor DBeQ, which exhibits an IC50 of 1.6 ± 0.2 μM (1600 nM) in the same ATPase assay system [1]. This potency improvement was achieved through systematic structure-activity relationship optimization of the quinazoline scaffold and positions ML241 alongside ML240 (0.11 ± 0.03 μM) as a second-generation probe compound with substantially enhanced target engagement capacity [2].

p97 ATPase inhibition biochemical IC50 enzyme assay

Cellular p97-Dependent Proteasome Substrate Degradation: Quantified Potency Differential Between ML241 and ML240

In a dual-reporter cellular assay measuring degradation of the p97-dependent proteasome substrate UbG76V-GFP, ML241 exhibits an IC50 of 3.5 ± 0.4 μM (3500 nM), which is approximately 3.9-fold less potent than its close structural analog ML240 (IC50 = 0.9 ± 0.1 μM, 900 nM) [1] [2]. This cellular potency differential occurs despite both compounds sharing identical biochemical IC50 values of 110 nM against purified p97 ATPase, indicating that factors beyond intrinsic target binding—such as cellular permeability, intracellular stability, or cofactor interactions—significantly influence functional activity in a cellular context [3].

cellular target engagement UbG76V-GFP reporter proteasome degradation

Functional Divergence: ML241 Exhibits >10-Fold Lower Caspase 3/7 Activation Compared to ML240

A striking functional divergence exists between ML241 and its structural analog ML240 in cellular apoptosis assays. At a concentration of 10 μM, ML240 induces robust activation of executioner caspases 3 and 7 in SW403 colon cancer cells, whereas ML241 at the same concentration is >10-fold less efficacious in activating these apoptotic markers [1] [2]. This functional separation extends to antiproliferative activity: ML240 potently blocks proliferation of HCT15 and SW403 colorectal cancer cells, while ML241 shows substantially reduced growth inhibition [3]. This divergence occurs despite the compounds' identical biochemical p97 ATPase IC50 values (110 nM), indicating that ML240 engages additional cellular mechanisms—possibly related to differential cofactor interactions or off-target effects—that ML241 does not appreciably activate [4].

apoptosis caspase activation cancer cell proliferation

Cofactor-Dependent Potency Modulation: p47 Reduces ML241 Potency by ~50-Fold

The presence of the p97 cofactor protein p47 profoundly reduces the inhibitory potency of ML241. Biochemical studies demonstrate that p47 decreases ML241 potency by approximately 50-fold against the p97-p47 complex compared to p97 alone [1] [2]. This p47-mediated potency reduction is not universal among p97 inhibitors: DBeQ, which targets both the D1 and D2 ATPase domains, exhibits only a 4- to 6-fold decrease in potency under identical conditions, while CB-5083 shows no significant p47-induced potency reduction [3] [4]. ML241 specifically targets the D2 ATPase domain of wild-type p97, and this domain selectivity underlies its heightened sensitivity to p47 cofactor binding [5]. In contrast, p37 and Npl4-Ufd1 cofactor complexes do not significantly alter ML241 potency, demonstrating cofactor-specific rather than universal modulation [6].

p97 cofactor complexes p47 domain selectivity context-dependent inhibition

Cellular Selectivity Window: >8-Fold Discrimination Between p97-Dependent and p97-Independent Substrates

In a dual-reporter cellular system that simultaneously measures p97-dependent (UbG76V-GFP) and p97-independent (ODD-Luciferase) proteasome substrate degradation, ML241 demonstrates a quantifiable selectivity window. ML241 inhibits the p97-dependent substrate with an IC50 of 3.5 ± 0.4 μM, while showing minimal activity against the p97-independent substrate ODD-Luciferase (IC50 > 28 μM) [1] [2]. This yields a selectivity ratio exceeding 8-fold. ML240 exhibits a more pronounced 31-fold selectivity window (UbG76V-GFP IC50 = 0.9 μM; ODD-Luc IC50 = 28 μM), further differentiating the two compounds in cellular selectivity profiles [3]. Additionally, both ML241 and ML240 were screened against a panel of 170 protein kinases and central nervous system targets, showing <50% inhibition at 20 μM across all tested off-targets, confirming broad target-class selectivity [4].

target specificity cellular selectivity off-target activity

Differential Response to IBMPFD Disease Mutations: Context-Dependent Inhibitor Behavior

Kinetic analyses using Walker A and B mutants and disease-relevant IBMPFD (Inclusion Body Myopathy with Paget disease and Frontotemporal Dementia) mutations reveal that p97 inhibitors including ML241 exhibit differential responses to p97 mutational status [1]. Specifically, the presence of IBMPFD-causing mutations in p97 alters the inhibitory potency of ML241, ML240, DBeQ, and NMS-873 in compound-specific patterns [2]. This finding establishes that inhibitor efficacy is not uniform across p97 genetic variants, and that ML241's activity is modulated by the mutational context of the target protein. Such differential behavior provides the first evidence that p97 cofactors and disease mutations can alter p97 inhibitor potency, suggesting the possibility of developing context-dependent inhibitors of p97 [3].

IBMPFD mutations neurodegenerative disease context-dependent pharmacology

ML241 Optimal Research Applications: Evidence-Backed Scenarios for Scientific Procurement


Matched Chemical Pair Control for Dissecting p97-Mediated Apoptotic Signaling

Researchers investigating whether p97 ATPase inhibition alone is sufficient to trigger apoptosis should procure ML241 as the essential low-activity control alongside ML240. Both compounds share the same quinazoline scaffold and exhibit identical biochemical p97 ATPase IC50 values (110 nM), yet diverge by >10-fold in caspase 3/7 activation efficacy [1] [2]. This matched pair enables clean dissection of p97 ATPase inhibition (common to both) from ML240-specific pro-apoptotic effects (absent in ML241). Studies requiring a negative control that maintains target engagement without inducing confounding apoptotic readouts—particularly in colorectal cancer models HCT15 and SW403—derive maximal interpretive power from this paired compound approach [3].

p47 Cofactor-Dependent p97 Pathway Studies and High-Throughput Screening

Investigators studying p47-dependent p97 functions or screening for cofactor-specific modulators should select ML241 for its pronounced ~50-fold p47-induced potency reduction—the most dramatic cofactor sensitivity among characterized p97 inhibitors [1]. This property enables ML241 to serve as a probe for distinguishing p47-dependent from p47-independent p97 activities. In contrast, DBeQ (4- to 6-fold reduction) and CB-5083 (no significant reduction) cannot provide comparable p47-dependent signal discrimination [2]. High-throughput screening campaigns designed to identify compounds that restore p97 inhibitor sensitivity in p47-enriched contexts will benefit from ML241's defined sensitivity profile [3].

Dose-Response Titration of p97 Pathway Inhibition in ERAD and Proteasome Studies

Experimental designs requiring graded inhibition of p97-dependent proteasome degradation should incorporate ML241 for its intermediate cellular potency (UbG76V-GFP IC50 = 3.5 μM). This positions ML241 as the moderate-strength option between the more potent ML240 (0.9 μM) and less potent first-generation inhibitor DBeQ (2.0 μM) [1]. Researchers investigating endoplasmic reticulum-associated degradation (ERAD) pathways—where ML241 demonstrates confirmed impairment activity—can establish concentration-response relationships spanning a wider dynamic range when ML241 is included alongside other p97 inhibitors [2]. The >8-fold selectivity window against p97-independent substrates (ODD-Luc IC50 > 28 μM) ensures on-target interpretation of ERAD phenotypes [3].

IBMPFD Disease Model Validation and Mutation-Dependent Pharmacology Screening

Laboratories developing cellular or biochemical models of IBMPFD (Inclusion Body Myopathy with Paget disease and Frontotemporal Dementia) should procure ML241 for mutation-response profiling studies. ML241, along with DBeQ, ML240, and NMS-873, exhibits differential inhibitory responses to IBMPFD-causing p97 mutations, establishing a pharmacological fingerprint that can be used to validate disease-relevant model systems [1]. This context-dependent inhibitor behavior also supports screening efforts aimed at identifying compounds with preserved potency against mutant p97 variants—a critical consideration for developing therapeutics that remain effective across p97-associated neurodegenerative disease genotypes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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